1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one
Overview
Description
1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one is a chemical compound with the molecular formula C10H11ClO. It has a molecular weight of 182.65 .
Molecular Structure Analysis
The InChI code for 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one is 1S/C10H11ClO/c1-6-4-9(8(3)12)10(11)5-7(6)2/h4-5H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Nickel-Catalyzed Cross-Coupling Aminations
- Application : Researchers have developed a nickel-catalyzed mechanochemical High Throughput Experimentation (HTE) amination protocol using this compound. The method avoids contamination, scaling-up challenges, and parallel reaction limitations. It also minimizes solvent usage and reagent quantities, aligning with sustainability principles. The scalability to multigram scale without additional optimizations makes it suitable for large-scale industrial production .
One-Pot Synthesis of 2-Azetidinones
- Application : This compound can be used as a precursor in the one-pot synthesis of 2-azetidinones under mild conditions. The reaction proceeds smoothly, providing access to valuable heterocyclic compounds .
Phosphitylation Reactions
- Application : 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one has been employed as a phosphit-precursor in phosphitylation reactions. It provides approximately equivalent results compared to other reagents, making it useful in this context .
Crystallography and Hydrogen Bonding Studies
- Application : Researchers have studied the crystal structure of 2-chloro-N-((3,5-dimethylphenyl)ethan-1-one. Understanding its hydrogen-bonded dimers contributes to our knowledge of molecular interactions .
Research in Medicinal Chemistry
These applications highlight the versatility and significance of 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one in various scientific contexts. If you need further details or additional applications, feel free to ask
properties
IUPAC Name |
1-(2-chloro-4,5-dimethylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-6-4-9(8(3)12)10(11)5-7(6)2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYHPKAWFFEWPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20776937 | |
Record name | 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20776937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one | |
CAS RN |
15089-73-3 | |
Record name | 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20776937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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